molecular formula C8H7IN2O B13656287 7-Iodo-3-methoxy-1H-indazole

7-Iodo-3-methoxy-1H-indazole

Cat. No.: B13656287
M. Wt: 274.06 g/mol
InChI Key: XXUJEPPTXBOZRN-UHFFFAOYSA-N
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Description

7-Iodo-3-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of an iodine atom at the 7th position and a methoxy group at the 3rd position on the indazole ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-3-methoxy-1H-indazole can be achieved through various methods. One common approach involves the iodination of 3-methoxy-1H-indazole. This can be done using iodine and a suitable oxidizing agent under controlled conditions. Another method involves the cyclization of appropriate precursors, such as 2-iodoaniline and methoxy-substituted hydrazines, under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as copper or palladium-catalyzed cyclizations, are often employed to achieve efficient synthesis with minimal byproducts .

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-3-methoxy-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Scientific Research Applications

7-Iodo-3-methoxy-1H-indazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Indazole derivatives, including this compound, are investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 7-Iodo-3-methoxy-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the iodine and methoxy groups enhances its binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

    3-Iodo-7-methoxy-1H-indazole: Similar structure but with different substitution pattern.

    1H-Indazole: The parent compound without any substitutions.

    2H-Indazole: A tautomeric form of indazole with different electronic properties.

Uniqueness: 7-Iodo-3-methoxy-1H-indazole is unique due to the specific positioning of the iodine and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C8H7IN2O

Molecular Weight

274.06 g/mol

IUPAC Name

7-iodo-3-methoxy-1H-indazole

InChI

InChI=1S/C8H7IN2O/c1-12-8-5-3-2-4-6(9)7(5)10-11-8/h2-4H,1H3,(H,10,11)

InChI Key

XXUJEPPTXBOZRN-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC2=C1C=CC=C2I

Origin of Product

United States

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